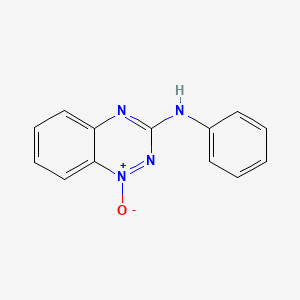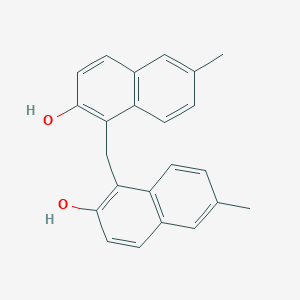![molecular formula C44H52O8 B14300355 2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate] CAS No. 113267-33-7](/img/structure/B14300355.png)
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]: is an organic compound that belongs to the class of aromatic esters. This compound is characterized by its complex structure, which includes a benzyl group, a phenylene group, and octyloxybenzoate moieties. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate] typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Benzyloxycarbonyl Intermediate: This step involves the reaction of benzyl alcohol with phosgene to form benzyloxycarbonyl chloride.
Coupling with 1,4-Phenylene Bis[4-(octyloxy)benzoate]: The benzyloxycarbonyl chloride is then reacted with 1,4-phenylene bis[4-(octyloxy)benzoate] in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]: undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or sulfonic acid derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate] involves its interaction with specific molecular targets. The compound can interact with aromatic rings and ester groups in biological molecules, potentially affecting their function. The pathways involved may include:
Binding to Proteins: The compound can form non-covalent interactions with proteins, potentially altering their activity.
Interaction with Lipid Membranes: The octyloxy groups can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]: can be compared with other similar compounds, such as:
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(hexyloxy)benzoate]: Similar structure but with hexyloxy groups instead of octyloxy groups.
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(decyloxy)benzoate]: Similar structure but with decyloxy groups instead of octyloxy groups.
The uniqueness of 2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]
Propriétés
Numéro CAS |
113267-33-7 |
|---|---|
Formule moléculaire |
C44H52O8 |
Poids moléculaire |
708.9 g/mol |
Nom IUPAC |
benzyl 2,5-bis[(4-octoxybenzoyl)oxy]benzoate |
InChI |
InChI=1S/C44H52O8/c1-3-5-7-9-11-16-30-48-37-24-20-35(21-25-37)42(45)51-39-28-29-41(40(32-39)44(47)50-33-34-18-14-13-15-19-34)52-43(46)36-22-26-38(27-23-36)49-31-17-12-10-8-6-4-2/h13-15,18-29,32H,3-12,16-17,30-31,33H2,1-2H3 |
Clé InChI |
PCVAMGATFGPTMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCC)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)
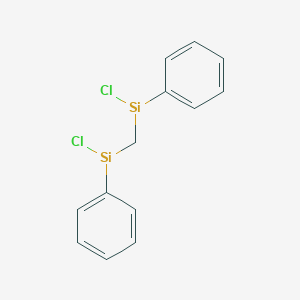
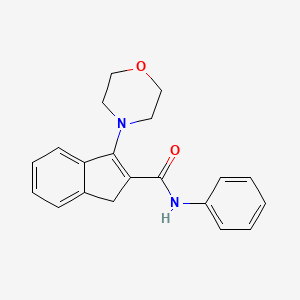
![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)
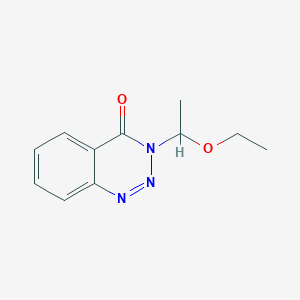
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
